molecular formula C7H10N4O2 B2446503 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid CAS No. 1909316-22-8

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid

Cat. No.: B2446503
CAS No.: 1909316-22-8
M. Wt: 182.183
InChI Key: BARXHIOTWFVOAL-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid is a heterocyclic compound with a molecular formula of C7H10N4O2 and a molecular weight of 182.18 g/mol . This compound is characterized by a tetrazole ring fused to an azepine ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

The synthesis of 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azepine derivative with sodium azide in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the tetrazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid can be compared with other similar compounds such as:

Biological Activity

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid (also known as tetrazolo[1,5-a]azepine) is a heterocyclic compound with potential biological activity. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on diverse research findings.

  • IUPAC Name : 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxylic acid
  • Molecular Formula : C₇H₁₀N₄O₂
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 2408965-40-0
  • Appearance : White to cream crystalline powder

Synthesis

The synthesis of tetrazolo[1,5-a]azepine derivatives typically involves cyclization reactions of suitable precursors containing azide and amine functionalities. Various methods have been explored to optimize yields and purity levels.

Anticancer Activity

Several studies have highlighted the anticancer properties of tetrazolo[1,5-a]azepine derivatives. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported IC₅₀ values for specific derivatives against HL-60 (human promyelocytic leukemia) cells ranging from 19 µM to 42 µM .
CompoundCell LineIC₅₀ (µM)
3cHL-6042.1
3eHL-6019.0
3fHL-6028.0

These results suggest that modifications to the tetrazole structure can enhance its anticancer activity.

The mechanism by which tetrazolo[1,5-a]azepine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation.

Enzyme Inhibition

Tetrazolo[1,5-a]azepine derivatives have been evaluated for their potential as enzyme inhibitors. For instance:

  • Angiotensin-Converting Enzyme (ACE) Inhibition : Compounds derived from tetrazolo[1,5-a]azepine have shown varying degrees of ACE inhibition with I₅₀ values ranging from 0.07 µM to over 100 µM depending on the substituents on the tetrazole ring .
Compound TypeI₅₀ (µM)
Tetrazole Derivative100
Hydroxamic Acid Derivative1.6
Phosphoric Acid Derivative22

This suggests that structural modifications can significantly influence biological activity.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of tetrazolo[1,5-a]azepine derivatives. Some compounds have demonstrated effectiveness against bacterial strains and fungi.

Case Studies

  • Study on Antitumor Activity : A comprehensive study evaluated a series of tetrazolo[1,5-a]azepine compounds for their antiproliferative effects against various cancer cell lines using MTT assays. The results indicated a correlation between structural features and biological activity .
  • ACE Inhibition Study : Another investigation focused on the synthesis of tetrazole-containing peptides that were tested for ACE inhibitory activity. The findings revealed promising candidates for further development as antihypertensive agents .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c12-7(13)5-1-2-6-8-9-10-11(6)4-3-5/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARXHIOTWFVOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=NN2CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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